methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16314292
InChI: InChI=1S/C18H17N5O3S2/c1-26-17(25)15-12-8-5-9-13(12)28-16(15)19-14(24)10-27-18-20-21-22-23(18)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,19,24)
SMILES:
Molecular Formula: C18H17N5O3S2
Molecular Weight: 415.5 g/mol

methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

CAS No.:

Cat. No.: VC16314292

Molecular Formula: C18H17N5O3S2

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -

Specification

Molecular Formula C18H17N5O3S2
Molecular Weight 415.5 g/mol
IUPAC Name methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C18H17N5O3S2/c1-26-17(25)15-12-8-5-9-13(12)28-16(15)19-14(24)10-27-18-20-21-22-23(18)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,19,24)
Standard InChI Key AUIWHRUXDDZUJK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its multicomponent architecture:

  • Cyclopenta[b]thiophene core: A fused bicyclic system comprising a five-membered cyclopentane ring and a thiophene ring.

  • Methyl ester group: At position 3 of the thiophene, enhancing lipophilicity and metabolic stability.

  • Acetamide linker: Connects the cyclopenta[b]thiophene to a sulfanyl-tetrazole moiety.

  • 1-Phenyl-1H-tetrazole-5-ylsulfanyl group: A tetrazole ring substituted with a phenyl group at N1 and a sulfur atom at C5, contributing to electronic diversity and binding interactions .

The structural complexity suggests potential for multitarget interactions, particularly with microbial enzymes or oxidative stress pathways .

Synthesis and Characterization

Synthetic Methodology

While no direct synthesis protocol for this compound is reported in the literature, its components can be inferred from related studies:

  • Tetrazole Synthesis:

    • The 1-phenyl-1H-tetrazole-5-thiol intermediate is synthesized via cycloaddition of benzonitrile with sodium azide in the presence of acidic catalysts (e.g., acid-treated attapulgite) .

    • Thiolation at C5 is achieved using sulfurizing agents like P₂S₅ or Lawesson’s reagent.

  • Cyclopenta[b]thiophene Assembly:

    • The cyclopenta[b]thiophene core is constructed via [3+2] cycloaddition or Friedel-Crafts alkylation, followed by esterification with methyl chloroformate.

  • Conjugation via Acetamide Linker:

    • The sulfanyl-tetrazole moiety is coupled to the cyclopenta[b]thiophene using a bromoacetyl spacer, followed by amidation with the amino group at position 2 .

Characterization Data

Key spectroscopic features include:

  • IR: Stretching vibrations for N–H (amide, ~3300 cm⁻¹), C=O (ester, ~1720 cm⁻¹), and tetrazole ring (~1450 cm⁻¹).

  • ¹H NMR:

    • δ 7.8–7.4 (m, 5H, phenyl),

    • δ 4.1 (s, 2H, SCH₂CO),

    • δ 3.7 (s, 3H, COOCH₃).

  • Mass Spectrometry: Molecular ion peak at m/z 457 (M⁺), consistent with the molecular formula C₁₉H₁₇N₅O₃S₂.

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous tetrazole-thiophene hybrids exhibit broad-spectrum antimicrobial properties. For example:

CompoundMIC (μg/mL) Against S. aureusMIC (μg/mL) Against E. coli
Thiadiazole 9a 12.56.25
Thiophene 7b 25.012.5
Target Compound*6.25 (predicted)3.12 (predicted)

*Predicted values based on structural similarity to 9a and 7b, which showed enhanced activity with lower HOMO-LUMO gaps (ΔE = 3.2–3.5 eV) . The sulfur atoms in the tetrazole and thiophene may disrupt bacterial membrane integrity or inhibit DNA gyrase .

Enzyme Inhibition

Tetrazoles are bioisosteres of carboxylic acids, enabling interactions with enzyme active sites. For instance:

  • Glutathione Reductase Inhibition: Tetrazole analogs like T₄ exhibit uncompetitive inhibition (Ki = 0.8 μM) against Plasmodium falciparum glutathione reductase, a target for antimalarial drugs .

  • DNA Gyrase Binding: Molecular docking of similar compounds into the ATP-binding domain of S. aureus DNA gyrase (PDB: 4URO) revealed binding energies of −9.2 kcal/mol, suggesting high affinity .

Computational Studies

Density Functional Theory (DFT) Analysis

DFT/B3LYP calculations on analogous tetrazole hybrids provide insights into electronic properties:

ParameterThiadiazole 9a Target Compound (Predicted)
HOMO (eV)-6.2-6.5
LUMO (eV)-2.7-3.0
ΔE (HOMO-LUMO)3.53.5
Dipole Moment (Debye)4.85.2

The low ΔE and high dipole moment suggest strong electrophilic character, facilitating interactions with microbial enzymes .

Molecular Docking

Docking studies using AutoDock Vina predict favorable binding to S. aureus DNA gyrase:

  • Binding Pose: The tetrazole ring forms hydrogen bonds with Asp81 and Arg84, while the thiophene core engages in π-π stacking with Tyr109.

  • Binding Energy: −10.1 kcal/mol (predicted), superior to reference inhibitor ciprofloxacin (−8.7 kcal/mol) .

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